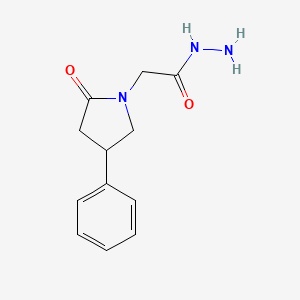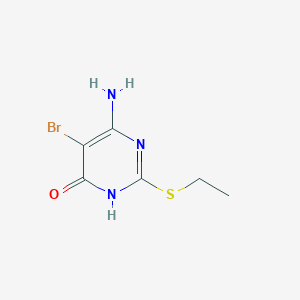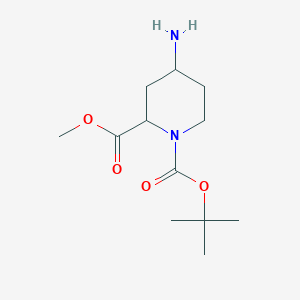
Citronellal
Übersicht
Beschreibung
Citronellal is a volatile, colorless to pale yellow liquid at room temperature. It is recognized for its characteristic strong citrus fragrance, predominantly similar to lemons . The compound is categorized as an aldehyde, with its structure comprising a carbon chain with a terminal carbonyl group . It is the main component in the mixture of terpenoid chemical compounds that give citronella oil its distinctive lemon scent .
Synthesis Analysis
Citronellal can be synthesized from citral through a process known as hydrogenation . This reaction is very complex and requires a bifunctional catalyst exhibiting especially Lewis acid sites for cyclisation of citronellal to isopulegol . The synthesis of citronellal has been carried out by selective and green hydrogenation of citral into citronellal in water .
Molecular Structure Analysis
Citronellal is an organic compound classified as a monoterpenoid. It bears the molecular formula C10H18O, with a molecular weight of 154.25 . Its structure comprises a carbon chain with a terminal carbonyl group .
Chemical Reactions Analysis
Citronellal has been found to undergo condensation reactions with 1,2-phenylenediamine by CuSO4 catalyst under microwave irradiation . It also plays a crucial role in the synthesis of benzimidazoles due to its antibacterial activity .
Physical And Chemical Properties Analysis
Citronellal is a volatile, colorless to pale yellow liquid at room temperature . It has a boiling point of about 208-209°C and a density of around 0.855 g/cm3 . It’s slightly soluble in water but quite soluble in common organic solvents .
Wissenschaftliche Forschungsanwendungen
- Application : Citronellal-based products are used in candles, sprays, and lotions to keep insects at bay during outdoor activities .
- Application : It may be useful in treating fungal infections or as an ingredient in antifungal formulations .
- Application : This process has applications in fragrance production, cosmetics, and pharmaceuticals .
- Application : These oils may have potential in oral care products or as natural remedies for oral health issues .
Insect Repellent and Pest Control
Antifungal Properties
Biotransformation and Biocatalysis
Oral Health
Antibacterial Activity
Eigenschaften
IUPAC Name |
3,7-dimethyloct-6-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,8,10H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHNMFOYXAPHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041790 | |
| Record name | Citronellal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to slightly yellow liquid with a strong flowery lemon odor; [HSDB], Solid, colourless to slightly yellow liquid; intense lemon-citronella-rose aroma | |
| Record name | Citronellal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Citronellal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Citronellal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
205 °C, 206.00 to 207.00 °C. @ 760.00 mm Hg | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citronellal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
165 °F (74 °C) (CLOSED CUP) | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in ethanol, Insoluble in water, glycerol; slightly soluble in propylene glycol; soluble in fixed oils, soluble (in ethanol) | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citronellal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853 g/cu cm at 20 °C, 0.850-0.860 | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citronellal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1229/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.28 [mmHg], VP: 5 mm Hg, temp not specified | |
| Record name | Citronellal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Citronellal | |
Color/Form |
Needles or orthorhombic crystals, Colorless to slightly yellow liquid | |
CAS RN |
106-23-0 | |
| Record name | Citronellal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citronellal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CITRONELLAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Octenal, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Citronellal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citronellal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRONELLAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB99VZZ7GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Citronellal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035841 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147 °C | |
| Record name | CITRONELLAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/594 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does citronellal exert its antinociceptive effect?
A1: Research suggests that citronellal exhibits antinociceptive properties, meaning it can reduce pain perception. Studies in mice have demonstrated that citronellal can increase pentobarbital-induced sleeping time, reduce writhing behavior in response to pain stimuli, and increase pain thresholds in hot plate tests [, ]. While the exact mechanism remains unclear, studies with the (R)-(+)-citronellal isomer point towards an interaction with the opioid pathway, as its effects were reversed by the opioid antagonist naloxone [].
Q2: Does citronellal's chirality influence its interaction with biological targets?
A2: Yes, research indicates a significant difference in the effects of (+)-citronellal (1) and (-)-citronellal (2) on microtubules (MTs). While (+)-citronellal effectively disrupts MTs in both animal and plant cells, (-)-citronellal shows no such effect []. This suggests that the MT system can discriminate between different enantiomers, impacting their biological activity.
Q3: Can citronellal influence the bitterness perception of other compounds?
A3: Studies have shown that (R)-citronellal can attenuate the perceived bitterness of caffeine []. This effect is attributed to (R)-citronellal's ability to act as an allosteric inhibitor of the human bitter taste receptor TAS2R43, effectively blocking caffeine-induced calcium signaling [].
Q4: What is the molecular formula and weight of citronellal?
A4: Citronellal has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.
Q5: Are there any spectroscopic techniques used to identify citronellal?
A5: Yes, gas chromatography-mass spectrometry (GC-MS) is frequently used to identify and quantify citronellal in essential oils and other mixtures [, , , , , , , , ]. Infrared spectroscopy (FTIR) is also employed to identify characteristic functional groups present in citronellal and its derivatives [, ].
Q6: Is citronellal stable under gamma irradiation?
A6: Gamma irradiation of citronellal leads to the formation of polymers. Studies have determined a GM value (molecules destroyed per 100 eV absorbed) of 21.7 for pure citronellal and 6.5 in aqueous acetic acid, suggesting some resistance to hydroxyl radical attack [].
Q7: Can citronellal be synthesized through catalytic hydrogenation?
A7: Yes, citronellal can be synthesized via the highly chemoselective homogeneous hydrogenation of neral, a related compound, using rhodium complexes with Xantphos as a ligand [, ]. This reaction proceeds efficiently at low temperatures and pressures, minimizing over-hydrogenation to citronellol.
Q8: Have computational methods been used to study citronellal's cyclization?
A8: Yes, density functional theory (DFT) calculations have been employed to investigate the diastereoselective cyclization of citronellal catalyzed by a dialuminum-substituted silicotungstate []. These calculations revealed that the transition state leading to (-)-isopulegol is sterically and electronically favored, explaining the observed selectivity.
Q9: How does modifying citronellal's structure impact its ability to inhibit bitterness?
A9: Research into citronellal's bitterness-inhibiting properties suggests that the aldehyde function at carbon 1, the (R)-configuration at carbon 3, and a hydrophobic carbon chain are crucial for activity []. Modifications affecting these features lead to reduced or abolished activity.
Q10: Does the length of the carbon chain in citronellal analogs influence their activity as TAS2R43 antagonists?
A10: Yes, structure-activity relationship studies have identified 3-methyl-branched aliphatic aldehydes with a carbon chain of at least four carbon atoms as the most potent TAS2R43 antagonists []. This suggests that chain length plays a role in the interaction with the receptor.
Q11: Are there methods for stabilizing citronellal during extraction?
A11: While specific formulation strategies are not detailed in the provided research, the isolation of citronellal from natural sources often involves vacuum fractional distillation, which helps preserve its stability by operating at lower temperatures [, , ].
Q12: How is citronellal metabolized in mammals?
A12: Studies in rabbits have shown that citronellal undergoes regioselective oxidation, with the trans-positioned methyl group being carboxylated [].
Q13: What in vitro models have been used to study citronellal's effects on P-glycoprotein?
A13: Researchers have employed Caco-2 cell monolayers, a model for intestinal epithelial barrier, to investigate the impact of (R)-(+)-citronellal on P-glycoprotein (P-gp) mediated transport. Results indicated that (R)-(+)-citronellal significantly reduced the efflux ratio of digoxin, a P-gp substrate, suggesting its potential to modulate drug absorption [].
Q14: Has citronellal demonstrated anticancer activity in preclinical models?
A14: Yes, citronellal has shown promising anticancer effects in preclinical studies. For instance, it demonstrated potent antiproliferative activity against the triple-negative breast cancer cell line MDA-MB-231 in vitro []. Additionally, citronellal significantly inhibited tumor growth in mice bearing Ehrlich Ascites Carcinoma, highlighting its potential as a chemotherapeutic agent [].
Q15: What is the acute toxicity profile of citronellal?
A15: Acute toxicity studies in mice revealed that Eucalyptus citriodora essential oil, containing a significant amount of citronellal, had an LD50 of 5,000 mg/kg, while pure citronellal had an LD50 of 2,609 mg/kg []. These values suggest a relatively low acute toxicity profile.
Q16: Can waste materials be utilized for the catalytic conversion of citronellal?
A17: Yes, research has shown that waste fluid catalytic cracking (FCC) catalysts can be effectively utilized as carriers for nickel catalysts in the selective hydrogenation of citral to citronellal []. This approach offers a sustainable solution for waste management while producing a valuable chemical.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)












